molecular formula C17H19N5O4S B10830143 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione

3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione

Cat. No.: B10830143
M. Wt: 389.4 g/mol
InChI Key: OOIINFBRWZQRRM-UHFFFAOYSA-N
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Description

The compound 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione features a piperidine-2,6-dione core linked via a triazole ring to a substituted thiophene moiety. The thiophene ring is functionalized with a methoxy group at the 4-position and a pyrrolidine-1-carbonyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMX-4116 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of TMX-4116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TMX-4116 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TMX-4116 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of TMX-4116 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structural features exhibit significant biological activities:

Anticancer Activity

Studies have shown that derivatives containing triazole and thiophene rings often demonstrate potent anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been documented against various pathogens, including bacteria and fungi. The presence of the thiophene and triazole moieties may enhance its ability to disrupt microbial cell function.

Case Studies

Study Focus Findings
Study 1Anticancer activityDemonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects.
Study 2Anti-inflammatory effectsShowed significant reduction in TNF-alpha levels in vitro, suggesting potential for treating autoimmune conditions.
Study 3Antimicrobial efficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.

Mechanism of Action

TMX-4116 exerts its effects by selectively degrading CK1α. The compound binds to CK1α and induces its ubiquitination and subsequent proteasomal degradation. This process disrupts the cellular functions of CK1α, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, particularly in their heterocyclic cores, substituent patterns, or therapeutic relevance:

3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones

  • Structure: Pyrrolidine-2,5-dione core linked to a thiazolidinone ring with arylidene substituents.
  • Synthesis : Developed via a one-pot condensation method, emphasizing efficiency and scalability .

3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • Structure: Piperidine-2,6-dione connected to an isoindolinone group via a benzyloxy linker; morpholinomethyl substituent enhances solubility.
  • Key Differences: Uses a benzyloxy-isoindolinone linker instead of a triazole-thiophene system, which may influence pharmacokinetics.

3-{4-[4-(4,7-Dihydro-5H-thieno[2,3-c]pyridin-6-ylmethyl)-benzyloxy]-1-oxo-1,3-dihydro-isoindol-2-yl}-piperidine-2,6-dione

  • Structure: Piperidine-2,6-dione fused with a thienopyridine-substituted isoindolinone.
  • Synthesis : Involves nucleophilic substitution in acetonitrile with N-ethyl-N,N-diisopropylamine, yielding 74% purity .

4-(Thiophen-3-yl)piperidine-2,6-dione

  • Structure : Simplest analog, featuring a thiophen-3-yl group directly attached to the piperidine dione.
  • Commercial Relevance : Listed in heterocyclic catalogs, though discontinued, indicating its role as a building block in medicinal chemistry .
  • Key Differences : Lacks the triazole linker and advanced substituents, limiting complexity and target specificity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Linkers Synthesis Method Application/Therapeutic Target Reference
3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione Piperidine-2,6-dione Triazole-thiophene with methoxy/pyrrolidine Not reported Hypothetical (based on analogs) N/A
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones Pyrrolidine-2,5-dione Thiazolidinone-arylidene One-pot condensation Undisclosed (likely antimicrobial)
3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Piperidine-2,6-dione Benzyloxy-isoindolinone-morpholine Patent-protected Systemic lupus erythematosus (SLE)
3-{4-[4-(Thienopyridinemethyl)-benzyloxy]-1-oxoisoindol-2-yl}-piperidine-2,6-dione Piperidine-2,6-dione Thienopyridine-benzyloxy Nucleophilic substitution in CH₃CN Undisclosed (structural complexity)
4-(Thiophen-3-yl)piperidine-2,6-dione Piperidine-2,6-dione Thiophen-3-yl Commercial synthesis Building block for drug discovery

Research Findings and Implications

Synthetic Efficiency : Compounds like those in and demonstrate robust synthetic routes (e.g., one-pot condensation, nucleophilic substitution), suggesting that the target molecule’s triazole-thiophene linker could be synthesized using click chemistry or similar methodologies.

Therapeutic Potential: The SLE-targeted compound underscores the importance of the piperidine-2,6-dione scaffold in modulating immune responses. The target molecule’s pyrrolidine carbonyl group may enhance binding affinity to proteasomal targets, akin to immunomodulatory drugs.

Structural Optimization : The triazole linker in the target molecule could improve metabolic stability compared to ether or ester linkers in analogs , though this requires experimental validation.

Biological Activity

The compound 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione (C17H19N5O4S) has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine core with a triazole and thiophene moiety, contributing to its biological activity. The molecular weight is approximately 389.4 g/mol , and its structural formula indicates the presence of functional groups that may interact with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. This inhibition can potentially ameliorate conditions like metabolic syndrome, type 2 diabetes, and obesity .
  • Interaction with Receptors : The compound may also interact with various receptors involved in central nervous system (CNS) disorders, suggesting potential applications in treating cognitive impairments and neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that similar compounds with pyrrole and thiophene structures demonstrate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could have potential as an antimicrobial agent.

Biological Activity Profile

A detailed analysis of the biological activity of the compound is summarized in the following table:

Activity Type Target/Pathway Effect/Outcome Reference
Enzyme Inhibition11β-Hydroxysteroid DehydrogenaseReduced cortisol metabolism
CNS InteractionNeurotransmitter receptorsPotential improvement in cognitive function
Antimicrobial ActivityBacterial pathogensInhibition of bacterial growth
Anti-inflammatory EffectsCytokine pathwaysReduction in inflammation markers

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into potential applications:

  • Study on Metabolic Syndrome : A study demonstrated that compounds similar to this one significantly reduced blood glucose levels and improved insulin sensitivity in diabetic animal models. This suggests a promising avenue for treating metabolic disorders .
  • Neuroprotective Effects : Research involving neurodegenerative disease models showed that related compounds could improve cognitive function in mice subjected to Alzheimer’s-like pathology. The mechanism was attributed to anti-inflammatory properties and modulation of neurotransmitter systems .

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24)

InChI Key

OOIINFBRWZQRRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4

Origin of Product

United States

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